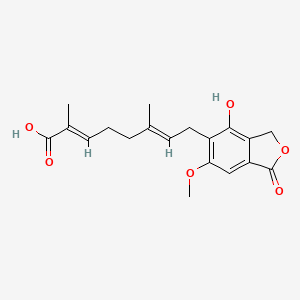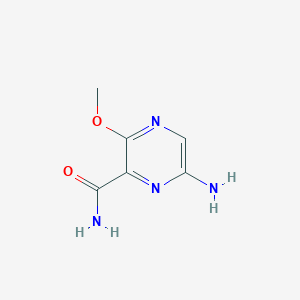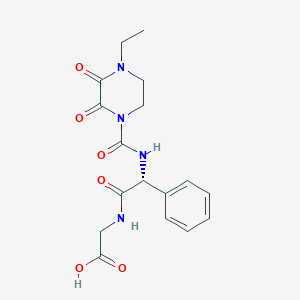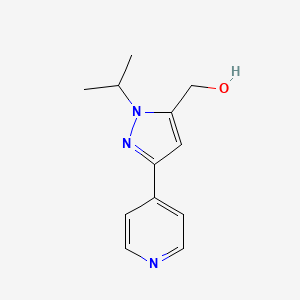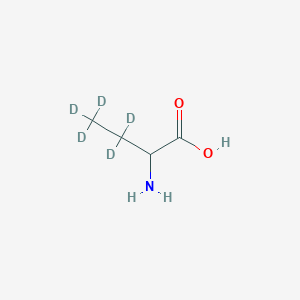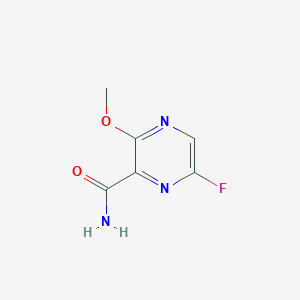
3-Methoxy Favipiravir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy Favipiravir is a derivative of Favipiravir, a well-known antiviral drug. . The addition of a methoxy group to the Favipiravir molecule potentially enhances its pharmacological properties, making it a subject of interest in antiviral research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Favipiravir typically starts with the commercially available 2-aminopyrazine. The synthetic route involves several key steps:
Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.
Bromination: The chlorinated intermediate undergoes bromination.
Pd-Catalyzed Cyanation: The brominated compound is then subjected to palladium-catalyzed cyanation.
Sandmeyer Diazotization/Chlorination: This step involves diazotization followed by chlorination to yield the desired intermediate.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry is often employed. This method allows for the efficient and scalable synthesis of this compound, ensuring high yield and purity. The use of diethyl malonate as a starting material has been reported to be economical and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy Favipiravir undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazine ring can be reduced to an alcohol.
Substitution: Halogen atoms in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-hydroxy Favipiravir.
Reduction: Formation of 3-methoxy-2-hydroxypyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
3-Methoxy Favipiravir has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties against RNA viruses.
Medicine: Investigated as a potential treatment for viral infections, including influenza and COVID-19.
Industry: Utilized in the development of antiviral drugs and related pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy Favipiravir is similar to that of Favipiravir. It is converted into its active form, this compound-RTP, within cells. This active form inhibits the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral RNA replication. By incorporating into the viral RNA, it prevents the elongation of the RNA strand, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Favipiravir (T-705): The parent compound, known for its antiviral properties.
Oseltamivir: Another antiviral drug used to treat influenza.
Ribavirin: An antiviral medication used to treat a variety of viral infections
Uniqueness: 3-Methoxy Favipiravir stands out due to the addition of the methoxy group, which may enhance its pharmacokinetic properties and antiviral efficacy. This modification potentially offers better bioavailability and a broader spectrum of antiviral activity compared to its parent compound .
Propriétés
Formule moléculaire |
C6H6FN3O2 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
6-fluoro-3-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6FN3O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,8,11) |
Clé InChI |
KAXZXZCNSDBROE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



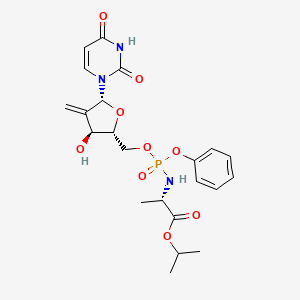
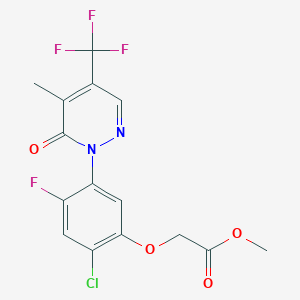
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
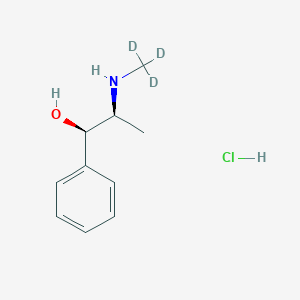

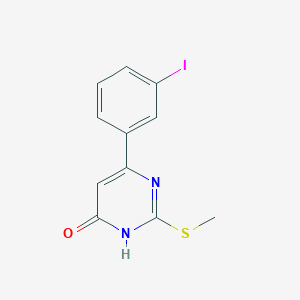
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)
